In-Depth Technical Guide: 4-Chloro-3-(trifluoromethyl)quinoline
In-Depth Technical Guide: 4-Chloro-3-(trifluoromethyl)quinoline
CAS Number: 590371-93-0
Introduction
This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)quinoline, a halogenated and trifluoromethyl-substituted quinoline derivative. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide presents the confirmed properties of 4-Chloro-3-(trifluoromethyl)quinoline and supplements this with generalized experimental protocols and potential applications inferred from closely related quinoline compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds, including a variety of approved pharmaceuticals. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chlorine atom at the 4-position serves as a versatile synthetic handle, being a good leaving group for nucleophilic substitution reactions. This combination of structural features makes 4-Chloro-3-(trifluoromethyl)quinoline a valuable building block in the synthesis of novel therapeutic agents.
Chemical and Physical Properties
Specific quantitative physical properties such as melting and boiling points for 4-Chloro-3-(trifluoromethyl)quinoline are not consistently reported in the available literature. The following tables summarize the known properties of the target compound and provide data for the closely related and well-documented isomer, 4-Chloro-7-(trifluoromethyl)quinoline, for comparative purposes.
Table 1: Properties of 4-Chloro-3-(trifluoromethyl)quinoline
| Property | Value | Source |
| CAS Number | 590371-93-0 | |
| Molecular Formula | C₁₀H₅ClF₃N | |
| Molecular Weight | 231.60 g/mol | |
| Physical Form | White to Yellow Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8 °C | [1] |
| InChI Key | QLUSBWZTFPLCBU-UHFFFAOYSA-N | [1] |
Table 2: Reference Properties of 4-Chloro-7-(trifluoromethyl)quinoline (CAS: 346-55-4)
| Property | Value | Source |
| Melting Point | 69-71 °C | [1] |
| Solubility | Chloroform (25 mg/mL) | [1] |
Synthesis and Experimental Protocols
A plausible synthetic route would start with an appropriately substituted aniline, in this case, 2-(trifluoromethyl)aniline. This precursor would undergo condensation with a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the 4-hydroxyquinoline intermediate. Subsequent chlorination, typically with an agent like phosphorus oxychloride (POCl₃), would yield the final product.
General Experimental Protocol for Nucleophilic Aromatic Substitution
The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, which is a key application of this compound in synthetic chemistry.
Reaction: Synthesis of 4-amino-3-(trifluoromethyl)quinoline derivatives.
Materials:
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4-Chloro-3-(trifluoromethyl)quinoline (1.0 eq)
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Desired primary or secondary amine (1.1 - 1.5 eq)
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Suitable solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF)
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Optional: Acid catalyst (e.g., a catalytic amount of HCl) or a non-nucleophilic base (e.g., DIPEA, if the amine salt is used)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-3-(trifluoromethyl)quinoline in the chosen solvent.
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Addition of Reagents: Add the amine to the solution. If an acid catalyst is required, it is added at this stage.
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Heating: Heat the reaction mixture to reflux and stir for a period of 4 to 24 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate is present, the solvent is removed under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane), washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) and then with brine.
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Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The final product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Applications in Research and Drug Development
4-Chloro-3-(trifluoromethyl)quinoline is primarily of interest as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is a well-established pharmacophore in medicinal chemistry.
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Anticancer Agents: Many quinoline derivatives have been investigated as anticancer agents. They often exert their effect through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGF). The trifluoromethyl group can enhance the potency and pharmacokinetic profile of these inhibitors. A derivative, 4-chloro-3-(trifluoromethyl)aniline, has shown notable antiproliferative effects.[2]
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Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, including chloroquine. The introduction of a trifluoromethyl group is a strategy that has been explored to overcome drug resistance in malaria parasites. The primary mechanism of action for many quinoline-based antimalarials is the inhibition of heme detoxification in the parasite.
Potential Biological Targets and Signaling Pathways
While there is no specific information on the biological targets of 4-Chloro-3-(trifluoromethyl)quinoline itself, based on the known activities of structurally related compounds, several potential targets and pathways can be inferred.
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Kinase Inhibition: As many quinoline derivatives are kinase inhibitors, it is plausible that compounds derived from 4-Chloro-3-(trifluoromethyl)quinoline could target signaling pathways that are frequently dysregulated in cancer, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[3] These pathways are central to the regulation of cell proliferation, survival, and angiogenesis.
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Heme Detoxification in Plasmodium falciparum: In the context of malaria, the likely target would be the parasite's food vacuole, where it digests hemoglobin. Quinoline-based drugs are thought to interfere with the polymerization of toxic free heme into hemozoin, leading to parasite death.
Safety Information
4-Chloro-3-(trifluoromethyl)quinoline is a chemical that should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood.
Hazard Statements (GHS):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements (GHS):
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
4-Chloro-3-(trifluoromethyl)quinoline is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While specific data on its physical properties and biological activities are limited, its structural features—a quinoline core, a reactive chloro group, and a trifluoromethyl moiety—make it an attractive starting material for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research into this specific isomer is warranted to fully elucidate its chemical and biological properties.
References
- 1. 4-氯-7-(三氟甲基)喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
